molecular formula C20H18BrNO2S B11326219 2-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11326219
M. Wt: 416.3 g/mol
InChI Key: DWGXHBUZIUSULH-UHFFFAOYSA-N
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Description

2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves a multi-step process. One common route includes the following steps:

    Ethoxylation: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenylamine and an appropriate activating agent such as a carbodiimide.

    Thienylmethylation: The thiophen-2-ylmethyl group can be attached through a coupling reaction using thiophen-2-ylmethyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a chloro group instead of a bromo group.

    2-BROMO-N-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a furan-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 2-BROMO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H18BrNO2S

Molecular Weight

416.3 g/mol

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18BrNO2S/c1-2-24-16-11-9-15(10-12-16)22(14-17-6-5-13-25-17)20(23)18-7-3-4-8-19(18)21/h3-13H,2,14H2,1H3

InChI Key

DWGXHBUZIUSULH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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